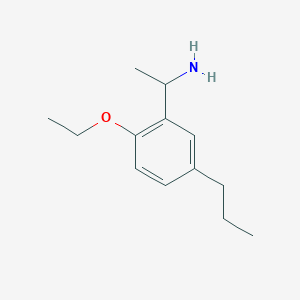![molecular formula C9H5ClO B12572406 Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride CAS No. 300544-16-5](/img/structure/B12572406.png)
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[420]octa-1(8),2,4,6-tetraene-7-carbonyl chloride is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride typically involves the use of advanced catalytic systems. One notable method includes the use of a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of esters, amides, or other functionalized derivatives.
科学研究应用
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride involves its reactivity with various molecular targets. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and interactions with other molecules. The pathways involved often include nucleophilic addition or substitution mechanisms, leading to the formation of new chemical bonds and functional groups.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: This compound shares a similar bicyclic structure but lacks the carbonyl chloride functional group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a similar core structure but different functionalization.
Uniqueness
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential applications. This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile in synthetic and industrial applications.
属性
CAS 编号 |
300544-16-5 |
|---|---|
分子式 |
C9H5ClO |
分子量 |
164.59 g/mol |
IUPAC 名称 |
bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H |
InChI 键 |
OFLNKTWSMPAKPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C2C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
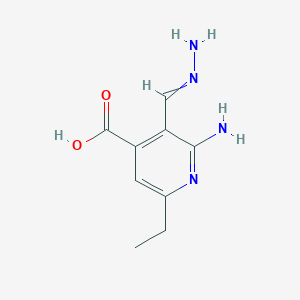
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

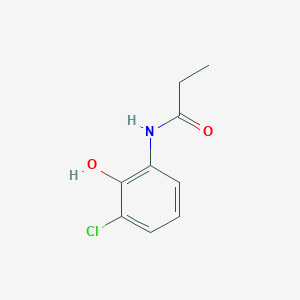
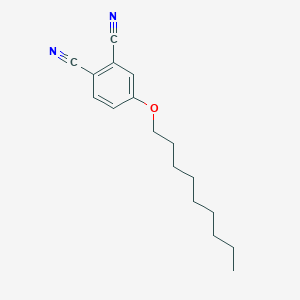
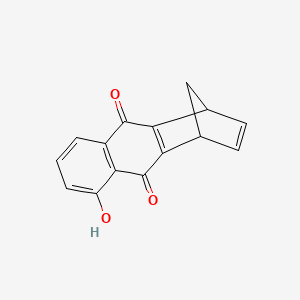
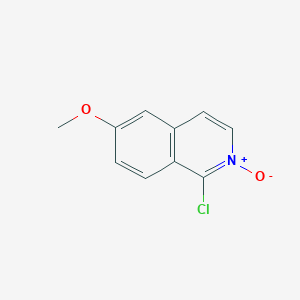
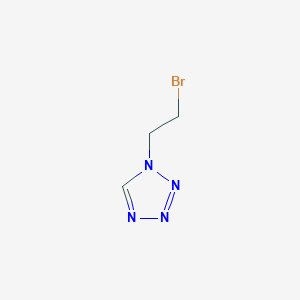
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
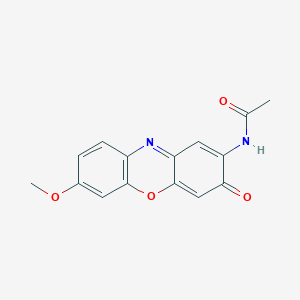
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)
